3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile
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Overview
Description
“3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile” is a compound that belongs to the class of thiazolidines . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
Novel derivatives of Mycosidine (3,5-substituted thiazolidine-2,4-diones) are synthesized by Knoevenagel condensation and reactions of thiazolidines with chloroformates or halo-acetic acid esters . Furthermore, 5-Arylidene-2,4-thiazolidinediones and their 2-thioxo analogs containing halogen and hydroxy groups or di (benzyloxy) substituents in 5-benzylidene moiety are tested for antifungal activity in vitro .Molecular Structure Analysis
The molecular formula of “3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile” is C6H9N3O3S . Its average mass is 203.219 Da and its monoisotopic mass is 203.036469 Da .Chemical Reactions Analysis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry . They are used as vehicles in the synthesis of valuable organic combinations .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3 . Its molar refractivity is 46.9±0.3 cm3 . It has 6 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds . Its ACD/LogP is -2.32 . Its polar surface area is 118 Å2 and its molar volume is 135.9±3.0 cm3 .Scientific Research Applications
Antifungal Applications
This compound has been found to have significant antifungal properties . Novel derivatives of Mycosidine (3,5-substituted thiazolidine-2,4-diones) are synthesized by Knoevenagel condensation and reactions of thiazolidines with chloroformates or halo-acetic acid esters . Some of these synthesized compounds exhibit high antifungal activity, both fungistatic and fungicidal, and lead to morphological changes in the Candida yeast cell wall .
Drug Design
The compound plays a crucial role in drug design . The antifungal activity of Mycosidine is associated with glucose transport . This suggests that this first-in-class antifungal drug has a novel mechanism of action that deserves further study .
Biological Applications
Thiazolidine motifs, which include “3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile”, behave as a bridge between organic synthesis and medicinal chemistry . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
Synthesis of Valuable Organic Combinations
The presence of sulfur in thiazolidine motifs enhances their pharmacological properties, and, therefore, they are used as vehicles in the synthesis of valuable organic combinations .
Nanocarrier Applications
Nanocarriers have found use in separation, enrichment, cancer diagnosis, and cancer therapy . While it’s not explicitly mentioned, it’s possible that “3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile” could be used in the development of these nanocarriers.
Broad Spectrum Antifungal Activities
Some derivatives of the compound have exhibited substantial and broad spectrum antifungal activities .
Mechanism of Action
Some of the synthesized compounds exhibit high antifungal activity, both fungistatic and fungicidal, and lead to morphological changes in the Candida yeast cell wall . Based on the use of limited proteomic screening and toxicity analysis in mutants, it is shown that Mycosidine activity is associated with glucose transport .
Future Directions
The compound and its derivatives have shown promising results in antifungal activity . This suggests that this first-in-class antifungal drug has a novel mechanism of action that deserves further study . The development of multifunctional drugs and improving their activity should be a focus of research .
properties
IUPAC Name |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c7-2-1-3-8-5(9)4-11-6(8)10/h1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRYILAXQKEABI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile |
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